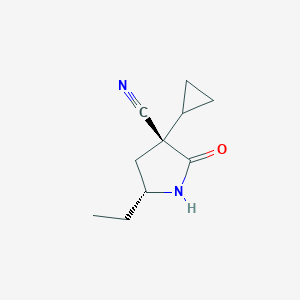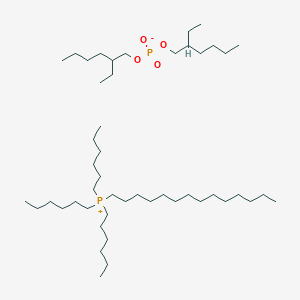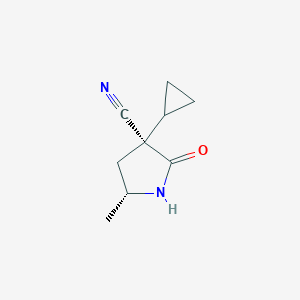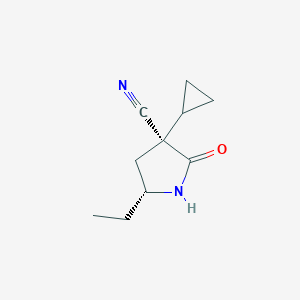
(3R,5R)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the cyclopropyl, ethyl, and nitrile groups, and the creation of the carbonyl group. The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, along with the attached cyclopropyl, ethyl, carbonyl, and nitrile groups. The 3D conformation of the molecule would be influenced by the “3R,5R” stereochemistry .Chemical Reactions Analysis
As a pyrrolidine derivative, this compound could potentially undergo a variety of chemical reactions. The carbonyl group could be involved in reactions such as nucleophilic addition or reduction. The nitrile group could undergo hydrolysis, reduction, or other transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carbonyl and nitrile groups) would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
(3R,5R)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile has a wide range of scientific research applications. It is used as an intermediate in organic synthesis, and has been studied as a potential drug candidate. This compound has also been used to study enzyme structure and function, as well as to investigate the mechanism of action of drugs. Additionally, this compound has been used to study the biochemical and physiological effects of various compounds.
Mechanism of Action
(3R,5R)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile is a small molecule that can bind to a variety of proteins and enzymes. It has been shown to bind to various proteins involved in the synthesis of fatty acids, as well as to enzymes involved in the metabolism of carbohydrates and lipids. Additionally, this compound has been shown to interact with the enzyme acetyl-CoA carboxylase, which is involved in fatty acid synthesis.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in fatty acid synthesis, as well as to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids. Additionally, this compound has been shown to reduce the production of free radicals, which can cause oxidative damage to cells. Furthermore, this compound has been shown to reduce inflammation, and to have anti-cancer properties.
Advantages and Limitations for Lab Experiments
(3R,5R)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile is a highly versatile compound that can be used in a variety of laboratory experiments. It is relatively stable and can be easily synthesized in a variety of solvents. Additionally, this compound is relatively non-toxic and has low environmental impact. However, this compound is not very soluble in water, and its relatively small size can make it difficult to handle in some experiments.
Future Directions
(3R,5R)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile has a wide range of potential applications in scientific research, and there are a number of future directions that can be explored. For example, this compound can be used to study the mechanism of action of drugs, as well as to study the biochemical and physiological effects of various compounds. Additionally, this compound can be used to study the structure and function of enzymes, as well as to investigate the role of fatty acid synthesis in various diseases. Furthermore, this compound can be used to study the role of free radicals in oxidative damage, and to investigate the potential use of this compound as an anti-cancer agent. Finally, this compound can be used to study the potential use of this compound in drug delivery systems, as well as to investigate the potential use of this compound as a therapeutic agent.
Synthesis Methods
(3R,5R)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile can be synthesized using a variety of methods, including the reaction of cyclopropylmethyl bromide and ethyl pyrrolidone. This reaction is carried out in a polar solvent, such as acetonitrile, and is catalyzed by an acid, such as hydrochloric acid. The reaction is typically carried out at room temperature, and the product is isolated and purified by recrystallization.
Safety and Hazards
properties
IUPAC Name |
(3R,5R)-3-cyclopropyl-5-ethyl-2-oxopyrrolidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-8-5-10(6-11,7-3-4-7)9(13)12-8/h7-8H,2-5H2,1H3,(H,12,13)/t8-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAXPOWMECBBEK-SCZZXKLOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C(=O)N1)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@](C(=O)N1)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N,3,3-trimethyl-N-(phenylmethyl)butanamide, 98%, (99% ee)](/img/structure/B6315562.png)



![7-Methoxy-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6315587.png)
![4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B6315594.png)



